molecular formula C12H22O2 B3376866 2-(Cyclohexylmethyl)-3-methylbutanoic acid CAS No. 1247459-46-6

2-(Cyclohexylmethyl)-3-methylbutanoic acid

Cat. No. B3376866
CAS RN: 1247459-46-6
M. Wt: 198.3 g/mol
InChI Key: LYLMAUPUTGVDTQ-UHFFFAOYSA-N
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Description

“2-(Cyclohexylmethyl)-3-methylbutanoic acid” is a complex organic compound. It consists of a cyclohexane ring, which is a six-membered ring with single bonds . Attached to this ring is a methyl group (CH3) and a butanoic acid group (C3H7COOH). The butanoic acid group is a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) .


Synthesis Analysis

The synthesis of such a compound could involve several steps and would likely require the use of advanced organic chemistry techniques. One possible method could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of the cyclohexane ring, the methyl group, and the butanoic acid group. The cyclohexane ring provides a cyclic structure to the molecule, and the methyl and butanoic acid groups are attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, under certain conditions, it might undergo an E2 elimination to form a cyclohexene . Additionally, it could potentially participate in a Suzuki–Miyaura coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds like cyclohexanol have a clear to yellowish liquid appearance and a strong, fishy, amine odor .

Mechanism of Action

The mechanism of action of “2-(Cyclohexylmethyl)-3-methylbutanoic acid” would depend on its specific use. For example, if it were used as a reagent in a Suzuki–Miyaura coupling reaction, it would participate in the reaction by forming a new carbon-carbon bond .

Safety and Hazards

As with any chemical compound, “2-(Cyclohexylmethyl)-3-methylbutanoic acid” should be handled with care. It’s important to use appropriate safety measures when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for “2-(Cyclohexylmethyl)-3-methylbutanoic acid” could involve further exploration of its potential uses in organic synthesis. For example, it could be investigated for its potential use in new types of coupling reactions or other types of organic transformations .

properties

IUPAC Name

2-(cyclohexylmethyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLMAUPUTGVDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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